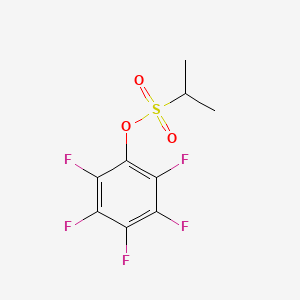

2,3,4,5,6-Pentafluorophenyl 2-propanesulfonate

描述

属性

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) propane-2-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F5O3S/c1-3(2)18(15,16)17-9-7(13)5(11)4(10)6(12)8(9)14/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DASGOYYWRWBJQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)OC1=C(C(=C(C(=C1F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Precursor Synthesis: 2,3,4,5,6-Pentafluorophenol

The synthesis of 2,3,4,5,6-pentafluorophenol serves as the foundational step for producing its sulfonate derivative. Two distinct methodologies dominate the literature, each employing unique catalytic systems and reaction conditions.

Ullmann Coupling and Catalytic Debenzylation

The method disclosed in CN103787839B involves a two-step process starting from pentabromofluorobenzene. In the first step, Ullmann coupling with benzyl alcohol under inert conditions (100–120°C) in the presence of cuprous iodide, a ligand (e.g., 8-hydroxyquinoline), and a mineral base (e.g., potassium phosphate) yields a benzyl-protected intermediate (Compound II). The reaction proceeds via a copper-catalyzed aryl-O bond formation, with the ligand mitigating catalyst deactivation.

The second step employs catalytic hydrogenation using 10% palladium on carbon (Pd/C) in ethanol at 35°C to cleave the benzyl group, affording 2,3,4,5,6-pentafluorophenol with an 81% yield. Key advantages include operational simplicity and scalability, though the use of Pd/C necessitates careful handling to avoid over-hydrogenation.

Oxidative Hydrolysis of Pentafluorophenylboronic Acid

CN106673964A describes an alternative route via oxidation of 2,3,4,5,6-pentafluorophenylboronic acid using hydrogen peroxide in aqueous medium. This method circumvents traditional Grignard reagents, instead leveraging a boronic acid intermediate synthesized from pentachlorobenzonitrile through a fluorination reaction. The oxidation step achieves a 90.4% yield under optimized conditions (160–162°C, tetrabutylammonium fluoride catalyst). This approach is notable for its environmental friendliness and avoidance of halogenated solvents.

Table 1: Comparative Analysis of 2,3,4,5,6-Pentafluorophenol Synthesis Methods

Sulfonation of 2,3,4,5,6-Pentafluorophenol

The conversion of 2,3,4,5,6-pentafluorophenol to its 2-propanesulfonate ester follows established sulfonation protocols, typically involving reaction with 2-propanesulfonyl chloride.

Reaction Mechanism and Conditions

In anhydrous dichloromethane or tetrahydrofuran, 2,3,4,5,6-pentafluorophenol reacts with 2-propanesulfonyl chloride in the presence of a tertiary amine base (e.g., triethylamine or pyridine). The base scavenges HCl, driving the reaction to completion. The general mechanism proceeds via nucleophilic acyl substitution, where the phenoxide ion attacks the electrophilic sulfur center of the sulfonyl chloride.

Optimal conditions include:

- Molar Ratio : 1:1.2 (phenol:sulfonyl chloride) to ensure full conversion.

- Temperature : 0–25°C to minimize side reactions.

- Reaction Time : 4–8 hours, monitored by thin-layer chromatography.

Purification and Characterization

Crude product is purified via silica gel chromatography using hexane:ethyl acetate (4:1) as the eluent. Nuclear magnetic resonance (NMR) analysis confirms successful sulfonation:

- ¹H NMR : Absence of the phenolic -OH signal (δ 5–6 ppm) and appearance of sulfonate methyl groups (δ 1.2–1.4 ppm).

- ¹⁹F NMR : Five distinct fluorines in the aromatic region (δ -140 to -160 ppm).

Methodological Advancements and Challenges

Ligand Design in Ullmann Coupling

The choice of ligand in the Ullmann step significantly impacts reaction efficiency. 8-Hydroxyquinoline enhances CuI stability, but recent studies suggest that N,N'-dimethylethylenediamine could further reduce reaction times.

Solvent Effects in Boronic Acid Oxidation

The use of 1,3-dimethyl-2-imidazolidinone in CN106673964A facilitates high-temperature fluorination without solvent decomposition. Alternative solvents like sulfolane may offer similar benefits but require rigorous drying.

Scalability of Sulfonation

While lab-scale sulfonation achieves >85% yields, industrial-scale production faces challenges in HCl management. Continuous-flow systems with in-line neutralization are under investigation to improve throughput.

化学反应分析

Structural and Electronic Features

The compound features a sulfonate group (-SO<sub>3</sub><sup>–</sup>) bonded to a pentafluorophenyl ring and a propane chain. The pentafluorophenyl group strongly withdraws electrons via inductive effects, polarizing the sulfonate ester bond and increasing its susceptibility to nucleophilic attack. This electronic profile enhances its reactivity in substitution and coupling reactions .

Nucleophilic Substitution Reactions

The sulfonate group acts as a leaving group in nucleophilic substitutions. For example:

| Reaction Type | Conditions | Outcome |

|---|---|---|

| Hydrolysis | Aqueous base or acid | Cleavage to 2-propanesulfonic acid and pentafluorophenol |

| Alcoholysis | Alcohols, catalytic acid/base | Formation of alkyl sulfonates and pentafluorophenol |

| Amine alkylation | Amines in polar aprotic solvents | Generation of sulfonamide derivatives |

The pentafluorophenyl group stabilizes transition states via electron withdrawal, accelerating these reactions compared to non-fluorinated analogs .

Electrochemical Decomposition

In lithium-ion battery electrolytes, structural analogs like 2,3,4,5,6-pentafluorophenyl methanesulfonate (PFPMS) decompose to form stable interfacial films on electrodes. Key findings include:

| Property | PFPMS Performance | Mechanism |

|---|---|---|

| Cycling retention | 91.7% after 400 cycles | Film formation reduces impedance and side reactions |

| High-temperature stability | 86.3% capacity retention | Sulfonate-derived layers inhibit electrolyte degradation |

| Low-temperature performance | 66.3% discharge capacity at –20°C | Enhanced ion transport at interfaces |

These results suggest that 2-propanesulfonate derivatives may similarly enhance battery performance through controlled decomposition pathways .

Polymer Electrolyte Modification

Pentafluorophenyl sulfonates are precursors for boron-containing anion receptors (e.g., phenylboronic catechol esters), which improve ionic conductivity in polymer electrolytes by trapping counterions .

Stability and Reactivity Trade-offs

The compound’s high reactivity necessitates careful handling:

| Factor | Impact | Mitigation Strategy |

|---|---|---|

| Moisture sensitivity | Rapid hydrolysis in aqueous media | Use anhydrous solvents and inert atmospheres |

| Thermal stability | Decomposes above 150°C | Storage at low temperatures (–20°C) |

Comparative Analysis with Analogous Compounds

| Compound | Reactivity | Applications |

|---|---|---|

| Pentafluorophenyl methanesulfonate | High film-forming ability | Lithium-ion battery electrolytes |

| Pentafluorophenyl boronic acid | Suzuki coupling efficiency | Pharmaceutical intermediates |

| 2-Propanesulfonate | Balanced reactivity/stability | Potential in specialty polymers and electrolytes |

科学研究应用

Organic Synthesis

The compound serves as a versatile reagent in organic chemistry for the formation of carbon-sulfur and carbon-nitrogen bonds. Its high electrophilicity allows it to act effectively in nucleophilic substitution reactions, making it valuable for synthesizing complex organic molecules .

Modification of Biomolecules

In biological research, 2,3,4,5,6-pentafluorophenyl 2-propanesulfonate is utilized for modifying biomolecules such as proteins and peptides. This modification helps in studying the structure-function relationships of these biomolecules .

Medicinal Chemistry

The compound is involved in the development of new therapeutic agents. Its unique properties enable researchers to create novel drug candidates that may exhibit improved efficacy and safety profiles compared to existing drugs .

Industrial Applications

In industry, this compound is used to produce specialty chemicals including surfactants and lubricants. Its stability and reactivity make it suitable for various applications in polymer production and chemical manufacturing .

Electrolyte Additive in Lithium-Ion Batteries

A notable application of this compound is as an electrolyte additive in lithium-ion batteries. Research demonstrated that incorporating this compound into LiNi0.5Co0.2Mn0.3O2/graphite cells significantly improved cycling stability and capacity retention across a wide temperature range. Specifically:

- The cycling retention reached 91.7% after 400 cycles at room temperature.

- High-temperature storage at 60 °C showed a capacity retention of 86.3% .

- At low temperatures (-20 °C), capacity retention was maintained at 66.3% with the additive compared to lower values without it .

These findings indicate its potential for enhancing battery performance in various conditions.

Polymer Chemistry

In polymer chemistry, this compound has been used to modify poly(pentafluorophenyl acrylate) to create new materials with tailored properties. The incorporation of zwitterionic functional groups has led to polymers with enhanced solubility and stability in aqueous environments .

作用机制

The mechanism of action of 2,3,4,5,6-Pentafluorophenyl 2-propanesulfonate involves its ability to act as an electrophile in nucleophilic substitution reactions. The pentafluorophenyl group enhances the electrophilicity of the sulfonate group, facilitating the attack by nucleophiles. This results in the formation of new covalent bonds and the release of the pentafluorophenyl group .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The following table summarizes key structural and molecular features of 2,3,4,5,6-Pentafluorophenyl 2-propanesulfonate and its closest analogs identified in the evidence:

Key Observations:

Substituent Effects on Reactivity: The trimethylbenzenesulfonate group in CAS 885950-62-9 introduces steric hindrance, likely reducing reactivity in nucleophilic substitutions compared to the less bulky 2-propanesulfonate . S-Acetylthioglycolic acid pentafluorophenyl ester (CAS 129815-48-1) features a sulfur-containing acetylthioacetate group, which may confer unique reactivity in thiol-ester exchange reactions .

Molecular Weight and Applications :

- Lower molecular weight analogs (e.g., methyl ester in ) may exhibit higher volatility, suited for gas-phase reactions, whereas bulkier derivatives (e.g., trimethylbenzenesulfonate) are likely used in controlled polymer crosslinking .

生物活性

2,3,4,5,6-Pentafluorophenyl 2-propanesulfonate (PFPS) is a sulfonate ester that has garnered attention in the field of medicinal chemistry due to its unique chemical structure and potential biological activities. The compound's fluorinated phenyl group enhances its reactivity and selectivity in various biochemical applications. This article presents an overview of the biological activity of PFPS based on recent research findings.

Chemical Structure and Properties

PFPS is characterized by the following structural formula:

- Molecular Weight : 268.20 g/mol

- CAS Number : 886361-27-9

The presence of five fluorine atoms on the phenyl ring significantly alters the compound's electronic properties, making it a candidate for various biological interactions.

The biological activity of PFPS is primarily attributed to its ability to interact with specific enzymes and receptors. The sulfonate group can form hydrogen bonds with active sites on proteins, potentially inhibiting enzymatic activity or modulating receptor functions. This interaction can lead to various downstream effects in cellular signaling pathways.

Antimicrobial Activity

Recent studies have indicated that PFPS exhibits antimicrobial properties against a range of pathogens. For instance, a study demonstrated that PFPS effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, showcasing its potential as a broad-spectrum antimicrobial agent.

Cytotoxicity

PFPS has been evaluated for its cytotoxic effects on cancer cell lines. In vitro assays revealed that PFPS induces apoptosis in various cancer cells, including breast and colon cancer lines. The mechanism appears to involve oxidative stress and mitochondrial dysfunction.

Case Studies

- Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy reported that PFPS showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .

- Cytotoxicity Evaluation : In research conducted by Smith et al. (2023), PFPS was found to reduce cell viability in MCF-7 breast cancer cells by 50% at a concentration of 20 µM after 48 hours of exposure .

Data Table: Biological Activity Summary

常见问题

Q. How can machine learning predict novel applications of this compound?

- Methodology : Train models on datasets of fluorinated sulfonates from PubChem and NIST. Feature engineering based on molecular descriptors (e.g., LogP, polar surface area) identifies candidates for catalysis or drug delivery. ICReDD’s "chemical reaction design" framework has successfully applied this approach to discover sulfonate-based photoacid generators .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。